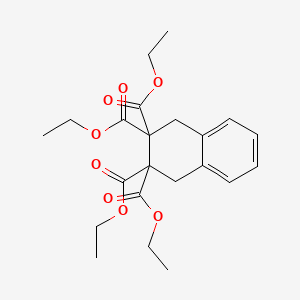
N~1~,N~1~,N~2~-Trimethyl-N~2~-(trimethylsilyl)ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~2~-Trimethyl-N~2~-(trimethylsilyl)ethane-1,2-diamine is an organic compound characterized by the presence of both trimethylsilyl and trimethylamine groups attached to an ethane-1,2-diamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~-Trimethyl-N~2~-(trimethylsilyl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with trimethylchlorosilane and trimethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Reaction with Trimethylchlorosilane: Ethane-1,2-diamine is reacted with trimethylchlorosilane in the presence of a base such as triethylamine to form the trimethylsilyl derivative.
Methylation: The resulting intermediate is then methylated using methyl iodide or a similar methylating agent to introduce the trimethylamine groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~,N~2~-Trimethyl-N~2~-(trimethylsilyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N~1~,N~1~,N~2~-Trimethyl-N~2~-(trimethylsilyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems as a stabilizing agent for proteins and enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in polymerization reactions.
Mecanismo De Acción
The mechanism of action of N1,N~1~,N~2~-Trimethyl-N~2~-(trimethylsilyl)ethane-1,2-diamine involves its ability to form stable complexes with metal ions and other molecules. The trimethylsilyl group provides steric hindrance, while the trimethylamine groups offer electron-donating properties, making the compound an effective ligand. The molecular targets and pathways involved include coordination with metal centers and stabilization of reactive intermediates in catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~,N~1~,N~2~-Trimethyl-N~2~-(2-(methylamino)ethyl)ethane-1,2-diamine
- N~1~,N~1~,N~2~,N~2~-Tetramethylethane-1,2-diamine
- N~1~,N~1~,N~2~-Trimethylethane-1,2-diamine dihydrochloride
Uniqueness
N~1~,N~1~,N~2~-Trimethyl-N~2~-(trimethylsilyl)ethane-1,2-diamine is unique due to the presence of the trimethylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound in applications requiring specific reactivity and stability.
Propiedades
Número CAS |
79101-26-1 |
|---|---|
Fórmula molecular |
C8H22N2Si |
Peso molecular |
174.36 g/mol |
Nombre IUPAC |
N,N,N'-trimethyl-N'-trimethylsilylethane-1,2-diamine |
InChI |
InChI=1S/C8H22N2Si/c1-9(2)7-8-10(3)11(4,5)6/h7-8H2,1-6H3 |
Clave InChI |
MGGOZCYKFZQIPH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCN(C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


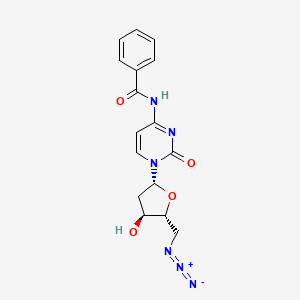
![7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14436787.png)
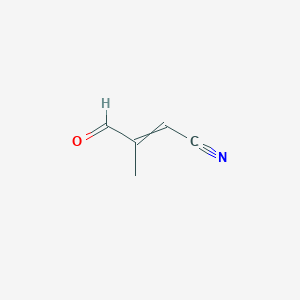
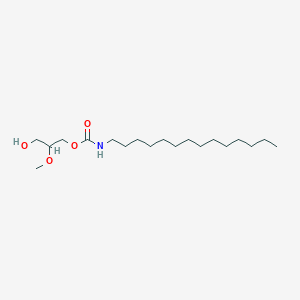
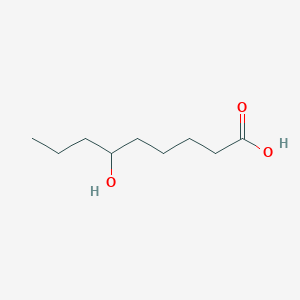
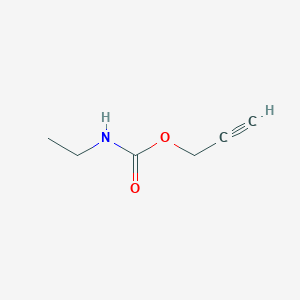
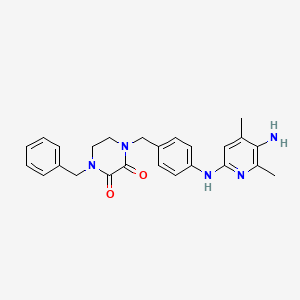
![2-[(Phenylsulfanyl)methyl]cyclohex-2-en-1-one](/img/structure/B14436831.png)
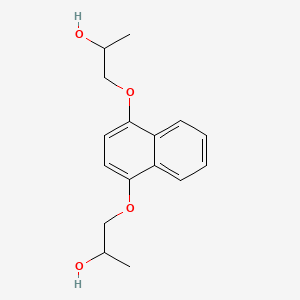
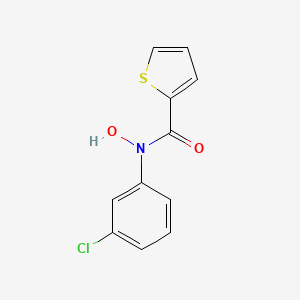
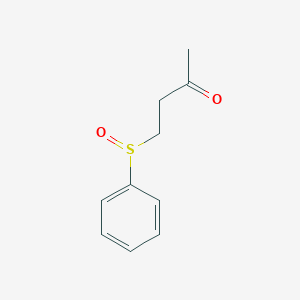
![8-Methyl-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14436855.png)
